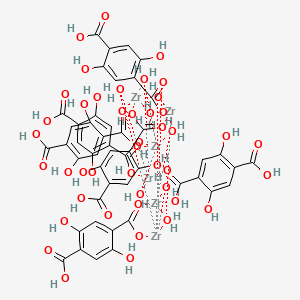
2,5-Dihydroxyterephthalic acid;zirconium;octahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dihydroxyterephthalic acid;zirconium;octahydrate: is a coordination compound that combines 2,5-dihydroxyterephthalic acid with zirconium and water molecules
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Synthesis of 2,5-Dihydroxyterephthalic Acid:
-
Synthesis of Zirconium-Based Metal-Organic Frameworks:
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,5-Dihydroxyterephthalic acid can undergo oxidation reactions to form quinones.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: It can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed under acidic or basic conditions.
Major Products:
- Oxidation leads to quinones.
- Reduction results in hydroquinone derivatives.
- Substitution yields various functionalized aromatic compounds.
Scientific Research Applications
Chemistry:
- Used as a linker in the synthesis of metal-organic frameworks (MOFs) due to its ability to form strong coordination bonds with metals .
Biology and Medicine:
- Potential applications in drug delivery systems and as a component in bio-compatible materials.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
- The compound acts by forming coordination bonds with metal ions, leading to the formation of stable metal-organic frameworks.
- These frameworks exhibit unique properties such as high surface area, tunable porosity, and catalytic activity, making them suitable for various applications .
Comparison with Similar Compounds
2,5-Dihydroxyterephthalic acid: The parent compound without zirconium and water molecules.
Terephthalic acid: Lacks hydroxyl groups, resulting in different chemical properties.
Isophthalic acid: Positional isomer with hydroxyl groups at different positions.
Uniqueness:
Properties
Molecular Formula |
C48H52O44Zr6 |
|---|---|
Molecular Weight |
1880.2 g/mol |
IUPAC Name |
2,5-dihydroxyterephthalic acid;zirconium;octahydrate |
InChI |
InChI=1S/6C8H6O6.8H2O.6Zr/c6*9-5-1-3(7(11)12)6(10)2-4(5)8(13)14;;;;;;;;;;;;;;/h6*1-2,9-10H,(H,11,12)(H,13,14);8*1H2;;;;;; |
InChI Key |
JTQIBVYBJIZDQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1O)C(=O)O)O)C(=O)O.C1=C(C(=CC(=C1O)C(=O)O)O)C(=O)O.C1=C(C(=CC(=C1O)C(=O)O)O)C(=O)O.C1=C(C(=CC(=C1O)C(=O)O)O)C(=O)O.C1=C(C(=CC(=C1O)C(=O)O)O)C(=O)O.C1=C(C(=CC(=C1O)C(=O)O)O)C(=O)O.O.O.O.O.O.O.O.O.[Zr].[Zr].[Zr].[Zr].[Zr].[Zr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















